N-Isopropyl-5-((isopropylamino)methyl)pyrimidin-2-amine
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Overview
Description
N-Isopropyl-5-((isopropylamino)methyl)pyrimidin-2-amine is a chemical compound with the molecular formula C11H20N4 and a molecular weight of 208.3 g/mol . This compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-5-((isopropylamino)methyl)pyrimidin-2-amine typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :
Ring Closure: Formation of the pyrimidine ring from acyclic precursors.
Aromatization: Conversion of the intermediate to an aromatic pyrimidine.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion of the methylthio group to a methylsulfonyl group.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-5-((isopropylamino)methyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid for oxidation reactions , and reducing agents such as hydrogen gas or metal hydrides for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
N-Isopropyl-5-((isopropylamino)methyl)pyrimidin-2-amine has a wide range of scientific research applications, including :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Isopropyl-5-((isopropylamino)methyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins . Additionally, its antitrypanosomal and antiplasmodial activities are linked to its ability to interfere with the metabolic pathways of the target organisms .
Comparison with Similar Compounds
N-Isopropyl-5-((isopropylamino)methyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities.
N-Phenylpyrimidin-2-amine Derivatives: Known for their antitumor activities and CDK inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C11H20N4 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-propan-2-yl-5-[(propan-2-ylamino)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C11H20N4/c1-8(2)12-5-10-6-13-11(14-7-10)15-9(3)4/h6-9,12H,5H2,1-4H3,(H,13,14,15) |
InChI Key |
RWYDZCMVSDZZNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CN=C(N=C1)NC(C)C |
Origin of Product |
United States |
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